
Cadmium;rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium and rhodium are both transition metals with unique properties and applications. Cadmium is a soft, bluish-white metal known for its toxicity and use in batteries, pigments, and coatings . Rhodium is a rare, silvery-white metal known for its high reflectivity, resistance to corrosion, and use in catalytic converters, jewelry, and industrial processes . The compound formed by cadmium and rhodium, often referred to as cadmium rhodium, combines the properties of both metals, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cadmium rhodium compounds typically involves the reaction of cadmium salts with rhodium salts under controlled conditions. One common method is the co-precipitation technique, where cadmium and rhodium salts are dissolved in a suitable solvent and then precipitated by adding a reducing agent . The resulting precipitate is then filtered, washed, and dried to obtain the cadmium rhodium compound.
Industrial Production Methods: Industrial production of cadmium rhodium compounds often involves high-temperature processes and the use of specialized equipment. For example, cadmium and rhodium can be combined in a high-temperature furnace to form an alloy, which is then processed to obtain the desired compound . This method ensures high purity and uniformity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cadmium rhodium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, cadmium can react with oxygen to form cadmium oxide, while rhodium can undergo oxidation to form rhodium oxide .
Common Reagents and Conditions: Common reagents used in the reactions of cadmium rhodium compounds include oxygen, hydrogen, and halogens. These reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of cadmium rhodium compounds include cadmium oxide, rhodium oxide, and various cadmium-rhodium alloys. These products have unique properties and are used in different applications, such as catalysis and material science .
Scientific Research Applications
Cadmium rhodium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation reactions . In biology, cadmium rhodium compounds are studied for their potential use in imaging and diagnostic techniques . In medicine, these compounds are being explored for their potential use in cancer treatment and drug delivery systems . In industry, cadmium rhodium compounds are used in the production of high-performance materials and coatings .
Mechanism of Action
The mechanism of action of cadmium rhodium compounds involves their interaction with molecular targets and pathways in cells. Cadmium can induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as DNA and proteins . Rhodium, on the other hand, can interact with various enzymes and proteins, modulating their activity and function . The combined effects of cadmium and rhodium in these compounds can lead to unique biological and chemical activities, making them valuable in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to cadmium rhodium include cadmium palladium, cadmium platinum, and rhodium platinum. These compounds share some properties with cadmium rhodium but also have unique characteristics due to the different metals involved .
Uniqueness of Cadmium Rhodium: Cadmium rhodium stands out due to its unique combination of properties from both cadmium and rhodium. The high reflectivity and resistance to corrosion of rhodium, combined with the chemical reactivity of cadmium, make cadmium rhodium compounds valuable in various applications, from catalysis to material science .
Conclusion
Cadmium rhodium compounds are fascinating materials with a wide range of applications in science, medicine, and industry. Their unique properties and chemical reactivity make them valuable in various research and industrial processes. Understanding their preparation methods, chemical reactions, and mechanisms of action can help unlock their full potential in different fields.
Properties
CAS No. |
918150-58-0 |
|---|---|
Molecular Formula |
CdRh |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
cadmium;rhodium |
InChI |
InChI=1S/Cd.Rh |
InChI Key |
AOMRSTOWAGMWOG-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


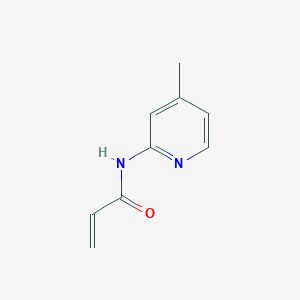
![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)
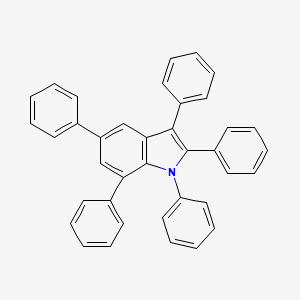
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)

![7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B14179748.png)
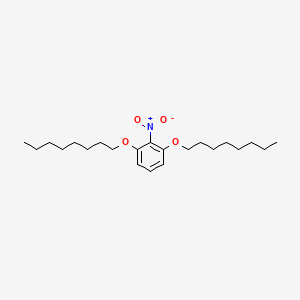
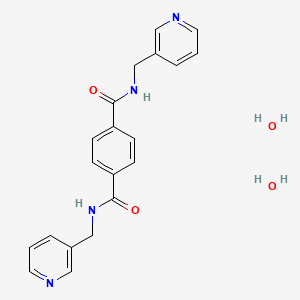
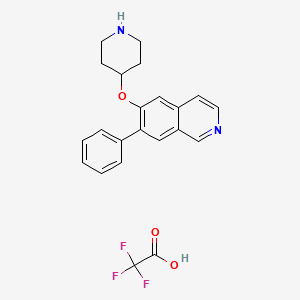
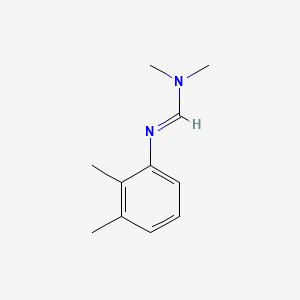
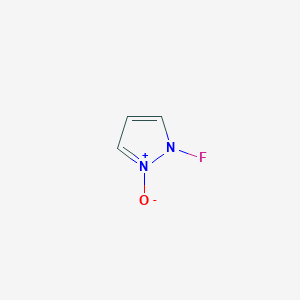
![8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14179785.png)
![2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid](/img/structure/B14179789.png)
